molecular formula C5H4OS B041791 Thiophene-2-carbaldehyde CAS No. 98-03-3

Thiophene-2-carbaldehyde

Cat. No.: B041791
CAS No.: 98-03-3
M. Wt: 112.15 g/mol
InChI Key: CNUDBTRUORMMPA-UHFFFAOYSA-N
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Description

Thiophene-2-carboxaldehyde is an organosulfur compound with the molecular formula C5H4OS. It is one of the two isomeric thiophenecarboxaldehydes and is characterized by a five-membered ring containing sulfur. This compound is a colorless liquid that often appears amber after storage. It is a versatile precursor to many drugs, including eprosartan, azosemide, and teniposide .

Mechanism of Action

Target of Action

Thiophene-2-carbaldehyde, also known as 2-Thiophenecarboxaldehyde, is a versatile precursor to many drugs . It acts as an arylation reagent , which means it can introduce an aryl group into a substrate, thereby modifying the substrate’s chemical structure and properties. The primary targets of this compound are therefore the substrates it reacts with, which can include a variety of biological molecules.

Mode of Action

The compound interacts with its targets through a chemical reaction known as arylation . This process involves the transfer of an aryl group from the this compound to the target molecule, resulting in a new chemical bond and a modified target molecule. The exact nature of these changes depends on the specific target molecule and the conditions under which the reaction takes place.

Biochemical Pathways

This compound is involved in the synthesis of various thiophene derivatives . These derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . The compound’s role in these biochemical pathways is therefore primarily as a precursor to more complex molecules with diverse biological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other chemicals that can react with the compound, and the specific conditions under which the compound is stored . For example, it is a colorless liquid that often appears amber after storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-carboxaldehyde can be synthesized through several methods:

Industrial Production Methods: In industrial settings, thiophene and N,N-methyl formamide are placed in a reaction tank, and phosphorus oxychloride is added at 10-20°C. The temperature is gradually raised to 80-90°C and maintained for three hours. After cooling to about 30°C, the mixture is hydrolyzed with ice water, neutralized with sodium hydroxide solution, and the product is extracted and purified .

Chemical Reactions Analysis

Thiophene-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Thiophene-2-carboxaldehyde can be compared with other similar compounds such as:

Uniqueness: Thiophene-2-carboxaldehyde is unique due to its versatility as a precursor in drug synthesis and its ability to undergo various chemical reactions, making it valuable in multiple fields of research and industry .

Properties

IUPAC Name

thiophene-2-carbaldehyde
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InChI

InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
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Description Data deposited in or computed by PubChem

InChI Key

CNUDBTRUORMMPA-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=O
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Molecular Formula

C5H4OS
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DSSTOX Substance ID

DTXSID7052656
Record name Thiophene-2-carbaldehyde
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Molecular Weight

112.15 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 2-Thiophenecarboxaldehyde
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Boiling Point

75.00 to 77.00 °C. @ 11.00 mm Hg
Record name 2-Thiophenecarboxaldehyde
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Vapor Pressure

0.55 [mmHg]
Record name 2-Thiophenecarboxaldehyde
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CAS No.

98-03-3
Record name 2-Thiophenecarboxaldehyde
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Record name THIOPHENE-2-CARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of thiophene-2-carbaldehyde?

A1: this compound has the molecular formula C5H4OS and a molecular weight of 112.17 g/mol. [] ()

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic methods include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), UV-Vis spectroscopy, and Mass spectrometry (MS). These techniques provide information about the functional groups, structure, and electronic properties of the molecule. [, , , ] (, , , )

Q3: How can this compound be synthesized?

A4: Several synthetic routes exist, including: * Reaction of thiophene with butyllithium followed by dimethylformamide (DMF). [] () * Trifluoromethylation of furfural and this compound trifluoroacetates with xenon difluoride (XeF2) and trifluoroacetic acid (CF3COOH). [] ()

Q4: What are some common reactions of this compound?

A5: this compound is a versatile building block for various organic reactions, including: * Aldol Condensation: Reacts with ketones or aldehydes under basic conditions to form α,β-unsaturated carbonyl compounds. [, , ] (, , ) * Schiff Base Formation: Condenses with primary amines to form Schiff bases, which are valuable ligands in coordination chemistry. [, , , , , , ] (, , , , , , ) * Wittig Reaction: Reacts with phosphonium ylides to form alkenes, allowing for carbon-carbon bond formation. [] () * Cyclization Reactions: Can undergo various cyclization reactions to form heterocyclic compounds, such as thieno[2,3-c]furans and furo[3,4-b]pyridines. [] () * Polymerization: Can be polymerized to form polythiophenes, which are conducting polymers with applications in organic electronics. [] ()

Q5: What are some potential applications of this compound and its derivatives?

A6: Applications include:* Corrosion inhibitors: this compound derivatives, particularly those containing nitrogen and sulfur heteroatoms, have shown promising corrosion inhibition properties for mild steel in acidic environments. [, ] (, )* Antimicrobial agents: Studies have investigated the antimicrobial potential of this compound derivatives, particularly Schiff bases and their metal complexes, against various bacteria and fungi. [, , ] (, , )* Fluorescent sensors: Compounds like 5-(N-Ethylcarbazol-3-yl)this compound (ECTC) have shown potential as fluorescent sensors for specific metal ions, such as Fe3+. [] ()* Organic electronics: Polythiophenes, synthesized from this compound, are promising materials for organic electronics due to their electrical conductivity and semiconducting properties. [] ()* Covert marking pigments: 4H-Thieno[3,2-c]chromene-2-carbaldehydes, synthesized from this compound derivatives, have potential applications as covert marking pigments due to their photophysical properties. [] ()

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